molecular formula C19H21FN2O5S B3018549 3-fluoro-4-methoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide CAS No. 954038-95-0

3-fluoro-4-methoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide

Cat. No. B3018549
CAS RN: 954038-95-0
M. Wt: 408.44
InChI Key: UXGZTUOZRBMPDS-UHFFFAOYSA-N
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Description

The compound "3-fluoro-4-methoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide" is a chemically synthesized molecule that likely shares structural similarities with benzenesulfonamide derivatives. These derivatives are known for their diverse biological activities and potential therapeutic applications. The presence of a fluorine atom and methoxy group in the compound suggests that it may have unique physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves multi-step chemical reactions. For instance, the synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides involves the introduction of substituents at the ortho position to the sulfonamide group on the phenyl ring, which can significantly affect the biological activity of the compounds . Similarly, the synthesis of new 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides starts from substituted benzaldehydes, with various substituents such as fluorine and methoxy groups being introduced to achieve the desired properties .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial in determining their biological activity. For example, the introduction of a fluorine atom in the structure of COX-2 inhibitors has been shown to preserve COX-2 potency and increase selectivity . The presence of a fluorine atom in the compound of interest may similarly influence its binding affinity and selectivity towards biological targets.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can participate in various chemical reactions, which are essential for their biological function. The introduction of specific functional groups can enhance their reactivity and interaction with biological molecules. For instance, the high-affinity inhibitors of kynurenine 3-hydroxylase described in one study contain a thiazol-2-yl benzenesulfonamide moiety, which is critical for their inhibitory activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, acidity, and fluorescence, are influenced by their molecular structure. The fluorophenol moiety in some derivatives is highly sensitive to pH changes, which can result in significant fluorescence enhancement under basic conditions . The introduction of fluorine and methoxy groups in the compound of interest is likely to affect its physical and chemical properties, potentially making it suitable for applications such as sensing or as a pharmaceutical agent.

Scientific Research Applications

Electrophilic Fluorination

N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI) has been identified as a novel electrophilic fluorinating reagent, enhancing the enantioselectivity of fluorination reactions, particularly in silylenol ether catalysis. This advancement underscores the relevance of benzenesulfonamide derivatives in synthesizing fluorinated organic compounds, pivotal in pharmaceuticals and materials science (Yasui et al., 2011).

Cyclooxygenase-2 Inhibition

The synthesis and evaluation of 1,5-diarylpyrazoles with a substituted benzenesulfonamide moiety have been explored for their selective inhibition of cyclooxygenase-2 (COX-2). This pharmacophore design showcases the therapeutic potential of benzenesulfonamide derivatives in developing new anti-inflammatory drugs (Pal et al., 2003).

Crystal Structure Analysis

Studies on the crystal structures of benzenesulfonamide derivatives have provided insights into the influence of substituents on molecular architecture. For instance, the supramolecular architecture of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide is dictated by C—H⋯πaryl interactions, demonstrating the structural adaptability of these compounds in forming various molecular arrangements (Rodrigues et al., 2015).

Antitumor Activity

Derivatives of benzenesulfonamide have been synthesized and tested for their cytotoxic and tumor-specific activities, highlighting the potential of these compounds in cancer therapy. Certain derivatives have shown promising results in inhibiting human cytosolic carbonic anhydrase isoforms, which are crucial for tumor progression and metastasis (Gul et al., 2016).

properties

IUPAC Name

3-fluoro-4-methoxy-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O5S/c1-26-17-8-7-15(11-16(17)20)28(24,25)21-12-19(23)22-9-10-27-18(13-22)14-5-3-2-4-6-14/h2-8,11,18,21H,9-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXGZTUOZRBMPDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-4-methoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide

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